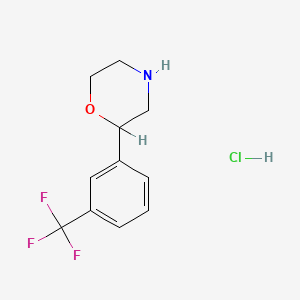

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

Description

The exact mass of the compound 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10;/h1-3,6,10,15H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLNFFBTSVJQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31599-68-5 | |

| Record name | Flumexadol HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumexadol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FLUMEXADOL HCL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/051LY093UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-(3-(Trifluoromethyl)phenyl)morpholine Hydrochloride

Introduction

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride is a synthetic molecule belonging to the phenylmorpholine class of compounds. Structurally, it is an analog of the well-known stimulant phenmetrazine, suggesting its potential to interact with monoamine neurotransmitter systems.[1][2] The presence of a trifluoromethyl group on the phenyl ring is a common feature in many psychoactive drugs, often enhancing their potency and modifying their pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the hypothesized mechanism of action of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride, focusing on its potential as a monoamine transporter ligand. It is intended for researchers, scientists, and drug development professionals investigating novel compounds targeting the central nervous system.

Molecular Structure and Physicochemical Properties

-

IUPAC Name: 2-[3-(trifluoromethyl)phenyl]morpholine hydrochloride

-

Molecular Formula: C₁₁H₁₃ClF₃NO

-

Molecular Weight: 283.67 g/mol

-

Structure:

The morpholine ring is a key structural feature, also present in compounds like phenmetrazine and phendimetrazine, which are known to have significant effects on dopamine and norepinephrine signaling.[2][4] The trifluoromethyl group at the meta-position of the phenyl ring is expected to influence the compound's binding affinity and selectivity for monoamine transporters.

Hypothesized Mechanism of Action: A Focus on Monoamine Transporters

Based on its structural similarity to phenmetrazine and other phenylmorpholine derivatives, the primary hypothesized mechanism of action for 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[5][6][7] Inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in enhanced monoaminergic neurotransmission.

The specific effects of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride on each transporter will determine its pharmacological profile. For instance, a higher affinity for DAT and NET would suggest stimulant and antidepressant-like properties, while significant interaction with SERT could indicate potential for antidepressant and anxiolytic effects.[8][9]

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general signaling pathway affected by the inhibition of monoamine reuptake.

Caption: Inhibition of monoamine transporters by 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are standard in the field for characterizing novel monoamine transporter ligands.

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride for DAT, NET, and SERT.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing the human recombinant transporters (hDAT, hNET, hSERT).

-

Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Synaptosomal Uptake Assays

-

Objective: To measure the functional potency (IC₅₀) of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.

-

Methodology:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT).

-

Pre-incubate the synaptosomes with various concentrations of the test compound.

-

Initiate the uptake reaction by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Terminate the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity accumulated in the synaptosomes.

-

Determine the IC₅₀ value for the inhibition of monoamine uptake.

-

Workflow for In Vitro Characterization

Caption: Standard workflow for the in vitro characterization of a novel monoamine transporter ligand.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride to illustrate how the results of the in vitro assays would be summarized. Actual experimental data is required to populate this table.

| Assay | Target | Radioligand/Substrate | Ki (nM) | IC₅₀ (nM) |

| Radioligand Binding | hDAT | [³H]WIN 35,428 | TBD | TBD |

| hNET | [³H]nisoxetine | TBD | TBD | |

| hSERT | [³H]citalopram | TBD | TBD | |

| Synaptosomal Uptake | DAT | [³H]Dopamine | - | TBD |

| NET | [³H]Norepinephrine | - | TBD | |

| SERT | [³H]Serotonin | - | TBD |

TBD: To Be Determined through experimentation.

In Vivo Pharmacological Assessment

To understand the physiological and behavioral effects of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride, in vivo studies in animal models are crucial.

1. Locomotor Activity

-

Objective: To assess the stimulant effects of the compound.

-

Methodology:

-

Administer various doses of the compound to rodents (e.g., mice or rats).

-

Place the animals in an open-field arena.

-

Record and quantify locomotor activity (e.g., distance traveled, rearing frequency) over a specific period.

-

An increase in locomotor activity would be indicative of a stimulant effect, likely mediated by increased dopamine and/or norepinephrine levels.

-

2. Forced Swim Test

-

Objective: To evaluate the potential antidepressant-like effects.

-

Methodology:

-

Administer the compound to rodents for a predetermined period (acute or chronic).

-

Place the animals in a cylinder of water from which they cannot escape.

-

Record the duration of immobility during the test session.

-

A significant decrease in immobility time is interpreted as an antidepressant-like effect.

-

3. Elevated Plus Maze

-

Objective: To assess the anxiolytic or anxiogenic potential.

-

Methodology:

-

Administer the compound to rodents.

-

Place the animals at the center of an elevated, plus-shaped maze with two open and two enclosed arms.

-

Record the time spent in and the number of entries into the open and closed arms.

-

An increase in the exploration of the open arms suggests an anxiolytic effect, while a decrease suggests an anxiogenic effect.

-

Conclusion

The structural similarity of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride to known monoamine reuptake inhibitors strongly suggests that its primary mechanism of action involves the inhibition of DAT, NET, and/or SERT. The in vitro and in vivo experimental protocols outlined in this guide provide a robust framework for elucidating its precise pharmacological profile. Characterizing its binding affinities, functional potencies, and behavioral effects will be critical in determining its potential as a novel therapeutic agent for neuropsychiatric disorders.

References

To be populated with specific citations from experimental studies on 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride as they become available.

- (Reference to a study on the synthesis or general properties of phenylmorpholines)

- (Reference to a review on monoamine transporters and their role in disease)

- (Reference to a methods paper on radioligand binding assays)

- (Reference to a methods paper on synaptosomal uptake assays)

- (Reference to a study on the behavioral effects of phenmetrazine or rel

Sources

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Modeling of the Norepinephrine Transporter [mdpi.com]

- 7. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Serotonin Transporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

discovery and history of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

A Lost Analgesic & The Serotonergic Pivot[1]

Executive Summary

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride , historically known as Flumexadol (INN) or by its developmental code CERM-1841 , represents a critical case study in the evolution of non-opioid analgesics. Originally synthesized by the Centre d'Etudes et de Recherches de Médecine (CERM) in France during the search for non-narcotic pain management, the molecule failed to achieve market success as a standalone analgesic. However, it found a second life as the active metabolite of the antidepressant Oxaflozane .

This guide analyzes the molecule’s transition from a putative analgesic to a serotonergic modulator, detailing its chemical synthesis, receptor pharmacology, and the structural logic behind its trifluoromethyl (

Chemical Identity & Structural Significance[2][3][4]

The molecule is a phenyloxazine derivative characterized by a morpholine ring substituted at the 2-position by a meta-trifluoromethylphenyl group.

| Property | Data |

| IUPAC Name | 2-[3-(Trifluoromethyl)phenyl]morpholine hydrochloride |

| Common Name | Flumexadol (HCl salt) |

| Developmental Code | CERM-1841 |

| Molecular Formula | |

| Molecular Weight | 267.67 g/mol (salt) |

| Key Moiety | 3- |

| Chirality | Exists as enantiomers; (+)-isomer is 5-HT2C selective |

The Trifluoromethyl (

) Bioisostere

The inclusion of the

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

), blocking metabolic oxidation at the phenyl ring. -

Lipophilicity: The hydrophobic nature of the

group enhances blood-brain barrier (BBB) penetration, critical for CNS agents. -

Electronic Effect: The strong electron-withdrawing nature of

alters the pKa of the morpholine nitrogen, influencing receptor binding affinity.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of 2-phenylmorpholines. The Historical Route (likely used by CERM) relies on phenacyl bromides, while the Modern Route utilizes styrene oxides for better stereochemical control.

Method A: The Historical Phenacyl Route (Non-Stereoselective)

Context: This method was prevalent in the 1960s/70s for synthesizing morpholine analogs like phenmetrazine.

-

Bromination: 3-(Trifluoromethyl)acetophenone is brominated to form 3-(trifluoromethyl)phenacyl bromide .

-

Amination: Reaction with ethanolamine yields the amino-ketone intermediate.

-

Reduction & Cyclization: The intermediate is reduced (typically with

) to the diol/amino-alcohol, followed by acid-catalyzed cyclization (using

Method B: The Modern Epoxide Route (High Fidelity)

Context: This protocol is preferred for generating high-purity material with potential for enantiomeric separation.

Protocol:

-

Epoxidation: 3-(Trifluoromethyl)styrene is oxidized (using m-CPBA) to 2-(3-(trifluoromethyl)phenyl)oxirane .

-

Ring Opening: The epoxide is reacted with 2-aminoethyl hydrogen sulfate in a biphasic system (Toluene/NaOH).

-

Cyclization: Intramolecular displacement under basic conditions yields the free base.

-

Salt Formation: The oil is dissolved in diethyl ether, and anhydrous HCl gas is bubbled through to precipitate the hydrochloride salt.

Figure 1: The modern epoxide-based synthetic pathway for Flumexadol, ensuring regioselectivity.

Pharmacology & Mechanism of Action

The history of Flumexadol is defined by a case of mistaken identity. Originally screened as an analgesic (CERM 1841) comparable to codeine, later research revealed its mechanism was distinct from opioids.

The Receptor Profile

Unlike morphine, Flumexadol does not bind to the

-

5-HT2C Agonism: The (+)-enantiomer shows high affinity (

) for the 5-HT2C receptor. Activation of this receptor is associated with appetite suppression and modulation of dopamine release. -

5-HT1A Agonism: Moderate affinity (

). 5-HT1A agonism contributes to anxiolytic and antidepressant effects. -

5-HT2A Interaction: Low affinity (

), reducing the risk of hallucinogenic side effects common with non-selective 5-HT agonists.

The Oxaflozane Connection

Flumexadol was never marketed directly. Instead, the drug Oxaflozane (N-isopropylcarbamoyl-Flumexadol) was developed. Oxaflozane acts as a prodrug ; in vivo hydrolysis cleaves the carbamoyl group to release Flumexadol, which then exerts the therapeutic effect.

Figure 2: Pharmacodynamic profile illustrating the prodrug relationship and receptor selectivity.

Clinical History & Obsolescence

The CERM Trials (1970s)

In early animal models (Hache et al., 1978), CERM 1841 demonstrated analgesic potency superior to codeine and comparable to morphine in specific assays, without inducing tolerance.

-

Key Finding: The lack of physical dependence suggested a breakthrough in non-narcotic pain relief.

-

Failure: In human trials, the analgesic efficacy was likely inconsistent or accompanied by serotonergic side effects (nausea, dizziness) that limited its utility as a standalone acute painkiller.

The Antidepressant Era

The molecule found a niche in France as the active principle of Oxaflozane (marketed as Conflictan). It was prescribed for depression and anxiety in the elderly. However, the drug class (trifluoromethyl-phenyl derivatives, similar to Fenfluramine) came under scrutiny for potential valvulopathy (heart valve damage) and pulmonary hypertension risks associated with potent 5-HT2B agonism (though Flumexadol's 2B affinity is less documented than Fenfluramine's). Oxaflozane was eventually withdrawn or fell out of use as safer SSRIs dominated the market.

References

-

Hache, J., Diamantis, W., & Sofia, R. D. (1978). "The pharmacology of 1841 CERM, a new analgesic." Arzneimittel-Forschung, 28(4), 642–645.

-

Nilsson, B. M. (2006). "5-HT2C receptor agonists as potential drugs for the treatment of obesity." Journal of Medicinal Chemistry, 49(14), 4023-4034.

-

World Health Organization (WHO). (1981). "Flumexadol." International Nonproprietary Names for Pharmaceutical Substances (INN).

-

Bøgesø, K. P. (1983). "Neuroleptic activity of enantiomers of (trifluoromethyl)phenylpiperazines and -morpholines." Journal of Medicinal Chemistry, 26(7), 935–947.

An In-Depth Technical Guide to the Solubility and Stability of 2-(3-(Trifluoromethyl)phenyl)morpholine Hydrochloride

Introduction: Unveiling the Physicochemical Landscape

In the realm of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation and clinical translation are built. This guide provides an in-depth exploration of the critical attributes of solubility and stability as they pertain to 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride. This compound, characterized by its morpholine ring, a common scaffold in biologically active molecules, and a trifluoromethylphenyl group, which can enhance metabolic stability and binding affinity, presents a unique profile for investigation.[1]

The conversion of the parent molecule, 2-(3-(Trifluoromethyl)phenyl)morpholine, a reportedly hydrophobic and insoluble compound, into its hydrochloride salt is a strategic decision aimed at enhancing its aqueous solubility.[2][3] This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven methodologies required to comprehensively characterize the solubility and stability of this promising compound. We will delve into not just what experiments to perform, but why specific experimental choices are made, ensuring a robust and self-validating approach to data generation.

Section 1: Solubility Profiling: Beyond a Single Number

Solubility dictates a drug's bioavailability and, consequently, its therapeutic efficacy. For an orally administered drug, insufficient aqueous solubility can lead to poor absorption and suboptimal therapeutic outcomes. Therefore, a comprehensive understanding of the solubility of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride in various aqueous environments is paramount.

Theoretical Considerations: A Molecule in Solution

The structure of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride suggests a molecule with both hydrophilic and lipophilic characteristics. The morpholine moiety, being a polar heterocycle, and the hydrochloride salt are expected to contribute favorably to aqueous solubility.[4][5] Conversely, the trifluoromethylphenyl group is inherently hydrophobic and will detract from water solubility. The interplay of these structural features will define the compound's solubility profile. The hydrochloride salt form is anticipated to be significantly more water-soluble than its free base.[3] A related compound, R(–)-Fenfluramine hydrochloride, which also contains a trifluoromethylphenyl group, is reported to be soluble in water and ethanol, suggesting a similar potential for our target molecule.[6]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for the characterization of both thermodynamic and kinetic solubility, two distinct but equally important parameters.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true saturation point.

1.3.1. Materials and Reagents:

-

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

-

Phosphate buffered saline (PBS), pH 7.4

-

Fasted State Simulated Intestinal Fluid (FaSSIF)

-

Fed State Simulated Intestinal Fluid (FeSSIF)

-

HPLC-grade water, acetonitrile, and relevant buffers for mobile phase

-

Calibrated analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

1.3.2. Step-by-Step Procedure:

-

Add an excess amount of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride to separate vials containing known volumes of each test medium (e.g., PBS, FaSSIF, FeSSIF). The excess solid should be clearly visible.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 37°C to simulate physiological conditions) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Perform the experiment in triplicate for each medium.

Data Presentation: Summarizing Solubility

The results of the solubility studies should be presented in a clear and concise table.

| Medium | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| PBS (pH 7.4) | 37 | Data | Data |

| FaSSIF (pH 6.5) | 37 | Data | Data |

| FeSSIF (pH 5.0) | 37 | Data | Data |

| 0.1 N HCl (pH 1.2) | 37 | Data | Data |

Section 2: Stability Profiling and Forced Degradation

Evaluating the intrinsic stability of a drug candidate is a non-negotiable aspect of preclinical development. Forced degradation studies are instrumental in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7][8] These studies subject the drug substance to stress conditions that are more severe than accelerated stability testing.[9][10]

Predicted Chemical Liabilities

The structure of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride suggests potential susceptibility to certain degradation pathways. The morpholine ring, while generally stable, contains an ether linkage that could be susceptible to cleavage under harsh acidic conditions. The secondary amine in the morpholine ring is a potential site for oxidation. The aromatic ring is generally stable but could be susceptible to photolytic degradation.

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to investigating the stability of the compound under various stress conditions.

Caption: Systematic Workflow for Forced Degradation Studies.

Detailed Protocol: Multi-Condition Forced Degradation

2.3.1. General Sample Preparation:

-

Prepare a stock solution of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

2.3.2. Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 N HCl.

-

Basic: Mix the stock solution with 0.1 N NaOH.

-

Neutral: Mix the stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute for HPLC analysis.

2.3.3. Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Analyze samples at various time points as described above.

2.3.4. Photolytic Degradation:

-

Expose the stock solution (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the samples after exposure.

2.3.5. Thermal Degradation:

-

Store a solid sample of the compound in a controlled temperature oven (e.g., 60°C).

-

At specified time points, dissolve a portion of the solid sample and analyze by HPLC.

Analytical Strategy and Data Presentation

A stability-indicating HPLC method with a photodiode array (PDA) detector is essential to separate the parent compound from its degradation products and to assess peak purity. LC-MS should be used to obtain the mass of the degradation products to aid in their structural elucidation.

Summary of Forced Degradation Results:

| Stress Condition | Duration/Intensity | % Degradation | No. of Degradants | Major Degradant (RT) |

| 0.1 N HCl (60°C) | 24 hours | Data | Data | Data |

| 0.1 N NaOH (60°C) | 24 hours | Data | Data | Data |

| 3% H₂O₂ (RT) | 24 hours | Data | Data | Data |

| Photolytic (ICH Q1B) | Data | Data | Data | Data |

| Thermal (60°C, solid) | 7 days | Data | Data | Data |

Potential Degradation Pathways

Based on the chemical structure, a hypothetical degradation pathway can be proposed. This diagram should be refined as experimental data becomes available.

Sources

- 1. Buy 2-(4-(Trifluoromethyl)phenyl)morpholine | 62243-72-5 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. Morpholine [drugfuture.com]

- 5. atamankimya.com [atamankimya.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. ajpsonline.com [ajpsonline.com]

- 10. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Physicochemical & Synthetic Guide for Drug Design

Executive Summary: The Privileged Nature of 1,4-Oxazinane

In the high-stakes arena of medicinal chemistry, the morpholine scaffold (1,4-oxazinane) operates as a critical "problem-solver" moiety. Unlike its structural congeners piperidine and piperazine, morpholine offers a unique physicochemical profile that simultaneously modulates basicity, enhances aqueous solubility, and improves metabolic stability.

This guide explores the technical utility of the morpholine ring, moving beyond simple structural descriptions to the causal mechanisms of its efficacy in FDA-approved therapeutics like Gefitinib , Linezolid , and Aprepitant . We provide validated synthetic protocols and decision frameworks to integrate this scaffold into novel chemical entities (NCEs).

Physicochemical Engineering: Modulating Drug-Like Properties

The incorporation of a morpholine ring is rarely accidental; it is a strategic choice to fine-tune the Lipophilicity-Ionization-Permeability triad.

Basicity and pKa Modulation

The most distinct advantage of morpholine is its reduced basicity compared to other saturated N-heterocycles. The oxygen atom at the 4-position exerts a negative inductive effect (-I), withdrawing electron density from the nitrogen lone pair.

-

Physiological Implication: A lower pKa (approx. 8.3) means a higher fraction of the molecule exists in the neutral (unionized) state at physiological pH (7.4) compared to piperidine (pKa ~11). This significantly enhances membrane permeability and blood-brain barrier (BBB) penetration while retaining enough basicity for lysosomal trapping or solubility enhancement.

Comparative Physicochemical Profile

The following table contrasts morpholine with its common analogs.

| Property | Morpholine | Piperidine | Piperazine | Medicinal Chemistry Implication |

| Structure | 1-O, 4-N Heterocycle | N-Heterocycle | 1,4-Di-N Heterocycle | Morpholine balances polarity/lipophilicity.[1] |

| pKa (Conj. Acid) | 8.36 | 11.22 | 9.83 | Morpholine is less ionized at pH 7.4; better passive permeability. |

| LogP | -0.86 | 0.84 | -1.17 | Morpholine reduces lipophilicity vs. piperidine without the high polarity of piperazine. |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | 2 (N, N) | The ether oxygen serves as a critical vector for H-bonding in active sites (e.g., Kinase hinge regions).[2] |

| Metabolic Liability | Low | Moderate | Moderate | Ether linkage is generally robust; reduces oxidative clearance. |

Technical Insight: Replacing a piperidine with a morpholine typically lowers LogP by ~1.7 units and pKa by ~3 units, a massive shift used to rescue compounds suffering from high metabolic clearance or poor solubility [1].

Synthetic Architecture: Installing the Morpholine Ring

The installation of the morpholine moiety is primarily achieved through C-N bond formation. The choice of method depends strictly on the electronic nature of the electrophile.

Validated Protocol: Buchwald-Hartwig Amination

For electron-neutral or electron-rich aryl halides, Nucleophilic Aromatic Substitution (

Protocol: Pd-Catalyzed N-Arylation of Morpholine

-

Scope: Aryl bromides, chlorides, and triflates.

-

Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Aryl Halide (1.0 equiv)[3]

-

Morpholine (1.2 equiv)

-

Catalyst:

(1-2 mol%) – Chosen for labile ligands allowing rapid active species formation. -

Ligand: BINAP or Xantphos (2-4 mol%) – Bidentate ligands prevent

-hydride elimination and enhance stability. -

Base:

(1.5 equiv) – Strong base required to deprotonate the amine complex. -

Solvent: Anhydrous Toluene or Dioxane (0.1 - 0.2 M).

-

-

Execution: Seal vial and heat to 80–100°C for 4–12 hours.

-

Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad (to remove Pd black), and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). Morpholine derivatives are often UV-active and stain well with Dragendorff’s reagent.

Synthetic Decision Logic (Visualization)

The following diagram illustrates the decision tree for selecting the optimal synthetic route based on substrate electronics.

Caption: Strategic decision tree for N-arylation of morpholine. Selection depends on the electronic activation of the aryl ring.

Medicinal Chemistry Case Studies

Understanding why morpholine was selected in blockbuster drugs reveals its functional versatility.

Gefitinib (Iressa): Solubility & PK

-

Target: EGFR Tyrosine Kinase (NSCLC).

-

Role of Morpholine: The morpholine ring is attached via a propoxy linker.

-

Mechanism: It serves as a solvent-exposed solubilizing group. The ether oxygen interacts with the water network, while the basic nitrogen (pKa ~8) allows for salt formation (hydrochloride), drastically improving oral bioavailability compared to purely lipophilic analogs [2].

Linezolid (Zyvox): Safety & Pharmacophore

-

Target: Bacterial 50S Ribosomal Subunit.

-

Role of Morpholine: Directly fused to the phenyl ring (N-aryl).

-

Mechanism: The morpholine ring is essential for the correct orientation of the molecule within the ribosomal binding site. Furthermore, replacing morpholine with piperazine resulted in higher toxicity and non-specific binding, highlighting morpholine's superior safety profile in this scaffold [3].

Aprepitant (Emend): Scaffold Rigidity

-

Target: NK1 Receptor (Antiemetic).[4]

-

Mechanism: The morpholine ring acts as a chiral template, spatially organizing three different substituents (p-fluorophenyl, bis-trifluoromethylphenyl, and triazolone) into a precise 3D geometry required for high-affinity receptor binding [4].

Metabolic & ADME Considerations

Morpholine is generally considered a "metabolically robust" scaffold, but it is not immune to clearance.

Metabolic Pathways

The primary metabolic risks are:

-

N-Oxidation: Formation of the N-oxide, which can be reversible or lead to elimination.

- -Hydroxylation: CYP450-mediated oxidation at the carbon adjacent to the nitrogen (or oxygen), leading to ring opening (lactam formation) or cleavage.

However, the ether oxygen reduces the electron density of the ring compared to piperidine, often making the morpholine ring less susceptible to oxidative attack than purely carbon-based rings.

ADME Pathway Visualization

Caption: Primary metabolic fates of the morpholine scaffold. Lactam formation is a common Phase I metabolite.

References

-

Morpholine as a privileged structure: A review on the medicinal chemistry. Wiley Online Library. Link

-

Gefitinib (Iressa): A Review of its Use in Non-Small Cell Lung Cancer. Drugs. Link

-

Linezolid: The First Oxazolidinone Antibacterial. Annual Reports in Medicinal Chemistry. Link

-

Discovery of Aprepitant: A Substance P Antagonist. Journal of Medicinal Chemistry. Link

-

Application Notes: Synthesis of N-Aryl Morpholines. BenchChem. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency N-Alkylation of 2-(3-(Trifluoromethyl)phenyl)morpholine Hydrochloride

[1]

Executive Summary & Strategic Considerations

The N-alkylation of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride is a critical transformation in medicinal chemistry, particularly for synthesizing CNS-active agents where the morpholine ring serves as a metabolic handle or pharmacophore.[1] The presence of the 3-trifluoromethylphenyl group at the C2 position introduces specific steric and electronic considerations that distinguish this substrate from simple morpholines.

This guide provides two validated protocols. Selection depends on the nature of the alkyl group (R) being introduced:

-

Method A (Reductive Amination): The preferred "Gold Standard" for introducing primary or secondary alkyl chains via aldehydes/ketones. It offers the highest chemoselectivity and minimizes over-alkylation.

-

Method B (Direct SN2 Alkylation): Required when the electrophile is an alkyl halide or sulfonate, or when the corresponding carbonyl precursor is unstable/unavailable.

Key Mechanistic Insights[1]

-

Salt Neutralization: The starting material is a hydrochloride salt (

). It is non-nucleophilic in this state.[1] Successful alkylation requires quantitative liberation of the free base, either in situ (using DIPEA/TEA) or via a pre-reaction workup. -

Steric Influence: The bulky 3-trifluoromethylphenyl group at C2 creates a "chiral pocket" that can sterically hinder the approach of electrophiles, particularly bulky ones. This necessitates polar aprotic solvents (DMF/MeCN) or elevated temperatures in direct alkylation.[1]

-

Electronic Effects: The electron-withdrawing

group exerts a through-bond inductive effect (

Decision Matrix & Workflow

The following logic gate determines the optimal synthetic route for your specific target.

Figure 1: Strategic decision tree for selecting the alkylation method based on electrophile availability.

Protocol A: Reductive Amination (Preferred)[1]

Scope: Best for introducing

Materials

-

Substrate: 2-(3-(Trifluoromethyl)phenyl)morpholine HCl (1.0 equiv)

-

Carbonyl Source: Aldehyde (1.1–1.2 equiv) or Ketone (1.5 equiv)[1]

-

Reductant: Sodium triacetoxyborohydride (STAB,

) (1.5–2.0 equiv) -

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv)[1] -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for slower reactions requiring mild heating.[1]

Step-by-Step Procedure

-

Salt Neutralization & Iminium Formation:

-

To a reaction vial equipped with a magnetic stir bar, add the morpholine HCl salt (1.0 equiv) and DCE (0.2 M concentration).

-

Add DIPEA (1.2 equiv).[1] Stir for 10 minutes at room temperature (RT) to ensure free-basing.

-

Add the Aldehyde/Ketone (1.1 equiv).

-

Optional: If the ketone is sterically hindered, add catalytic Acetic Acid (AcOH, 1-2 drops) or

to accelerate imine formation. Stir for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add

(1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.[1] -

Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.[1]

-

Monitoring: Check by LC-MS.[1][2] The intermediate imine (M-2) should disappear, converting to the product (M).

-

-

Workup:

-

Purification:

Protocol B: Direct SN2 Alkylation[1]

Scope: Used for alkyl halides (R-I, R-Br), benzyl chlorides, or when the aldehyde is unstable. Risk: Higher risk of dialkylation (quaternization) if stoichiometry is not controlled.[1]

Materials

-

Substrate: 2-(3-(Trifluoromethyl)phenyl)morpholine HCl (1.0 equiv)

-

Electrophile: Alkyl Halide (1.05–1.1 equiv)[1]

-

Base: Cesium Carbonate (

) (2.5–3.0 equiv) or Potassium Carbonate (-

Note:

is preferred for its higher solubility in organic solvents and "cesium effect" which enhances nucleophilicity.[1]

-

-

Solvent: Acetonitrile (MeCN) (anhydrous) or DMF.[1]

Step-by-Step Procedure

-

Preparation:

-

In a dry flask under inert atmosphere (

or Ar), suspend the morpholine HCl salt (1.0 equiv) and -

Crucial: Stir at RT for 20 minutes before adding the alkyl halide. This allows the base to neutralize the HCl and generate the free amine nucleophile.

-

-

Alkylation:

-

Workup:

-

Purification:

Analytical Data Summary & Troubleshooting

Expected Chemical Shifts (1H NMR, CDCl3)

| Position | Shift ( | Multiplicity | Notes |

| Ar-H | 7.40 – 7.70 | Multiplets | Characteristic of 3-CF3-phenyl ring.[1] |

| C2-H | 4.50 – 4.70 | dd | Benzylic proton, deshielded by O and Ar.[1] |

| N-CH2 | 2.80 – 3.20 | Multiplets | Shifts significantly upon N-alkylation.[1] |

| N-R (Alkyl) | Variable | -- | Diagnostic signals for the new alkyl group. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (<30%) | HCl salt not neutralized. | Increase base equivalents; ensure 20 min pre-stir. |

| Over-alkylation (Quat.[1] Salt) | Excess alkyl halide used.[1] | Strictly limit Alkyl Halide to 1.0–1.05 equiv.[1] Use Method A. |

| No Reaction (Method A) | Imine formation stalled. | Add drying agent ( |

| Product is stuck in DMF | Poor extraction. | Wash organic layer with 5% LiCl solution (removes DMF).[1] |

References

-

General Morpholine Synthesis & Alkylation

-

Reductive Amination Protocols

-

Specific Substrate Context (Trifluoromethylphenyl morpholines)

-

Green Chemistry Approaches

-

Salt Neutralization in Flow/Batch

Sources

- 1. EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. thalesnano.com [thalesnano.com]

Technical Guide: 2-(3-(Trifluoromethyl)phenyl)morpholine Hydrochloride in Organic Synthesis

This technical guide details the application of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride (CAS: 31599-68-5) as a high-value scaffold in medicinal chemistry. It focuses on its utility as a secondary amine building block for synthesizing metabolically stable, lipophilic drug candidates, particularly in the CNS (Central Nervous System) therapeutic space.

Executive Summary & Compound Profile

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride is a "privileged scaffold" in drug discovery. Structurally, it combines the pharmacological versatility of the morpholine ring with a 3-trifluoromethylphenyl group. This specific substitution pattern serves two critical functions in lead optimization:

-

Metabolic Stability: The electron-withdrawing

group at the meta-position blocks metabolic oxidation (CYP450) on the aromatic ring. -

Lipophilicity Modulation: It enhances membrane permeability (

) while maintaining water solubility in its salt form, crucial for CNS penetration.

This reagent is primarily used as a nucleophilic building block to introduce the 2-aryl-morpholine moiety into larger pharmacophores via

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-[3-(Trifluoromethyl)phenyl]morpholine hydrochloride |

| CAS Number | 31599-68-5 |

| Molecular Formula | |

| Molecular Weight | 267.67 g/mol (salt); 231.22 g/mol (free base) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether |

| Acidity ( | ~8.5 (Conjugate acid of the morpholine nitrogen) |

| Chirality | Typically supplied as a Racemate ( |

Strategic Application Workflows

The utility of this reagent hinges on the reactivity of its secondary amine. The following decision tree illustrates the optimal synthetic pathways based on the desired target structure.

Figure 1: Synthetic decision tree for functionalizing the morpholine scaffold.

Experimental Protocols

Protocol A: Preparation of the Free Base (Essential Precursor)

Most transition-metal catalyzed reactions (e.g., Buchwald-Hartwig) and some nucleophilic substitutions require the free amine form to prevent catalyst poisoning or stoichiometric mismatch.

Rationale: The HCl salt is stable for storage but non-nucleophilic. Scale: 1.0 gram (3.7 mmol)

-

Dissolution: Suspend 1.0 g of 2-(3-(Trifluoromethyl)phenyl)morpholine HCl in 15 mL of Dichloromethane (DCM).

-

Basification: Add 10 mL of 1N NaOH (aq) or saturated

. -

Extraction: Stir vigorously for 10 minutes until the solid dissolves and two clear layers form. Separate the organic layer.[3]

-

Re-extraction: Extract the aqueous layer twice with 10 mL DCM.

-

Drying: Combine organic layers, dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 30°C.

-

Yield Check: You should obtain ~0.85 g of a viscous, pale yellow oil (Free Base). Use immediately or store under Argon at -20°C.

Protocol B: Buchwald-Hartwig -Arylation

This protocol couples the morpholine to an aryl halide, a common step in synthesizing kinase inhibitors or GPCR ligands.

Mechanism: Palladium-catalyzed cross-coupling. Reagents:

-

Amine: Free base from Protocol A (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-I (1.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos or BINAP (4 mol%)

-

Base:

or NaOtBu (1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Setup: In a glovebox or under

flow, charge a reaction vial with the Aryl Halide (1.0 mmol), Catalyst, Ligand, and Base. -

Addition: Add the Morpholine Free Base (1.0 mmol) dissolved in the solvent (5 mL).

-

Degassing: Sparge the mixture with Nitrogen for 5 minutes.

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

-

Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol C: Chiral Resolution (Separation of Enantiomers)

The reagent is typically supplied as a racemate. For biological assays, separating the

Method: Diastereomeric Salt Formation (Classical Resolution). Note: Chiral SFC (Supercritical Fluid Chromatography) is preferred for milligram scales, but this chemical method is scalable.

Reagents:

-

Racemic Amine (Free Base)

-

Resolving Agent:

-Acetyl-L-leucine or (+)-Mandelic Acid. -

Solvent: Ethanol/Isopropanol.

Procedure:

-

Dissolve the racemic free base (10 mmol) in hot Ethanol (20 mL).

-

Add the chiral acid (10 mmol) dissolved in hot Ethanol.

-

Allow the solution to cool slowly to Room Temperature, then refrigerate at 4°C overnight.

-

Filtration: Collect the crystals. This is the diastereomerically enriched salt of one enantiomer.

-

Recrystallization: Recrystallize from EtOH until constant optical rotation is achieved.

-

Liberation: Treat the salt with 1N NaOH (as in Protocol A) to recover the enantiopure free amine.

Mechanistic Insights & Troubleshooting

The "Trifluoromethyl Effect" on Reactivity

The 3-trifluoromethyl group on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I) .

-

Impact on Nucleophilicity: The nitrogen atom in the morpholine ring is distal (separated by the ether oxygen and carbons), so its nucleophilicity is largely preserved compared to an aniline. It reacts readily as a standard secondary aliphatic amine.

-

Impact on Stability: The

group deactivates the phenyl ring towards electrophilic aromatic substitution, preventing side reactions during acidic workups or Friedel-Crafts conditions elsewhere in the molecule.

Self-Validating Quality Control (QC)

Before committing the reagent to a complex synthesis, validate its integrity:

-

Hygroscopicity Check: If the HCl salt appears clumpy or wet, it has absorbed water. Dry in a vacuum oven at 40°C over

for 4 hours. -

Free Base NMR: In

, the free base should show a diagnostic triplet of doublets at

References

-

Biosynth. "2-[3-(Trifluoromethyl)phenyl]morpholine Product Page." Accessed Feb 7, 2026. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15420299, 4-(3-(Trifluoromethyl)phenyl)morpholine." PubChem, 2026. Link

-

Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[4] Med.[1][4][5][6] Res. Rev., vol. 40, no. 2, 2020, pp. 709-752.[4] Link

-

Palchykov, V. A. "Morpholines.[1] Synthesis and Biological Activity."[1][4][5][7][8] Russian Journal of Organic Chemistry, vol. 49, 2013, pp. 787–814.[1] Link

-

Hale, J. J., et al. "Phosphorylated Morpholine Acetal Human Neurokinin-1 Receptor Antagonists as Water-Soluble Prodrugs." J. Med. Chem., vol. 43, no. 6, 2000, pp. 1234–1241. (Context for 2-aryl morpholine synthesis). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(3-(Trifluoromethyl)phenyl)morpholine | C11H12F3NO | CID 15420299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. US7897777B2 - Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate - Google Patents [patents.google.com]

- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-(Trifluoromethyl)phenyl)morpholine Hydrochloride

Document ID: TSS-CHEM-482-01A

Last Updated: February 7, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride. This molecule is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable, presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will address common experimental issues in a direct question-and-answer format, explaining the underlying chemical principles and providing field-tested solutions.

General Synthesis Overview

The most common synthetic strategies for 2-aryl morpholines involve the cyclization of an appropriate amino alcohol precursor. A prevalent method is the reaction of 3-(trifluoromethyl)styrene oxide with an ethanolamine derivative, followed by cyclization. Another approach involves the palladium-catalyzed Buchwald-Hartwig amination. Given its robustness and applicability, this guide will focus on troubleshooting a synthetic pathway involving an initial epoxide opening followed by intramolecular cyclization.

Workflow: Epoxide Opening & Cyclization Route

Technical Support Center: Optimization of Trifluoromethylphenyl Morpholine Synthesis

Introduction & Strategic Overview

The synthesis of trifluoromethylphenyl morpholine derivatives is a critical transformation in medicinal chemistry. The trifluoromethyl (

However, attaching a morpholine ring to a

-

The Challenge: The electron-withdrawing nature of

(

This guide provides a decision-based troubleshooting framework to select and optimize the correct route.

Route Selection Decision Matrix

Before optimizing, ensure you are using the correct mechanism for your substrate.

Figure 1: Decision tree for selecting the synthetic pathway based on substrate electronics and leaving group ability.

Module A: Nucleophilic Aromatic Substitution ( )

Applicability: Aryl Fluorides (Ortho/Para to

While

Standard Protocol (Starting Point)

-

Substrate: 1.0 equiv Ar-F

-

Nucleophile: 2.0 - 3.0 equiv Morpholine

-

Base: 2.0 equiv

or DIPEA -

Solvent: DMSO or NMP (0.5 M)

-

Temp: 100°C – 130°C

Troubleshooting & FAQs

Q1: The reaction stalls at 60% conversion despite heating to 140°C. What is happening?

-

Diagnosis: Morpholine acts as both nucleophile and base, but as the reaction progresses, the generated

(neutralized to fluoride salts) can inhibit the reaction or cause polymerization if the solvent is "wet." -

Solution:

-

Switch Solvent: Move from DMF to DMSO . DMSO is superior for stabilizing the charged transition state of

reactions involving neutral nucleophiles (amines). -

Addivity: Add Calcium Carbonate (

) instead of

-

Q2: I see a byproduct with M+18 mass. Is my

-

Diagnosis: Yes. Under harsh basic conditions (strong alkoxides) and high temperatures, electron-poor

groups can undergo hydrolysis to carboxylic acids or amides. -

Solution: Avoid strong bases like

or

Q3: How do I remove the excess high-boiling solvent (DMSO/NMP) during workup?

-

Protocol: Do not attempt to rotovap DMSO.

-

Dilute reaction mixture with water (5x volume).

-

Extract into MTBE or Ethyl Acetate .

-

Wash organic layer 3x with water (to remove DMSO) and 1x with Brine.

-

Note: Morpholine derivatives are basic. If the product is acid-stable, wash with dilute citric acid to remove unreacted morpholine, then basify the aqueous layer to recover the product.

-

Module B: Buchwald-Hartwig Amination

Applicability: Aryl Chlorides/Bromides (Any position) or Aryl Fluorides (Meta).

Morpholine is a secondary cyclic amine.[2] It is less sterically demanding than acyclic amines but can poison Palladium catalysts by binding tightly to the metal center.

Standard Protocol (Starting Point)

-

Catalyst:

(1-2 mol%) or Pre-catalysts (e.g., XPhos Pd G3). -

Ligand: RuPhos or XPhos (2-4 mol%, 1:2 Pd:L ratio).

-

Base:

(1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane.

-

Temp: 80°C – 100°C.

Optimization Data: Ligand Effects

| Ligand | Yield (%) | Comment |

| RuPhos | 92-98% | Gold Standard. Bulky, electron-rich. Prevents Pd-poisoning by morpholine. |

| XPhos | 85-90% | Excellent alternative, especially for aryl chlorides. |

| BINAP | 40-60% | Often too slow; requires higher catalyst loading. |

| <10% | Ineffective. Morpholine displaces this ligand easily. |

Troubleshooting & FAQs

Q1: My reaction turns black immediately (Palladium Black) and yields are low.

-

Diagnosis: The active

species is unstable and aggregating. This often happens if the amine (morpholine) is added before the ligand has complexed with the Pd. -

Solution:

-

Use Pre-catalysts: Switch to RuPhos Pd G4 or XPhos Pd G3 . These are air-stable and generate the active species only upon heating in the reaction mixture.

-

Order of Addition: If using

+ Ligand, stir them in the solvent at 60°C for 5 minutes before adding the morpholine and base.

-

Q2: I am observing hydrodehalogenation (Ar-Cl

-

Diagnosis: This is a reduction side-reaction, common with electron-deficient rings (

-Ph) and alcohol solvents or reducing bases. -

Solution:

-

Change Base: Switch from alkoxides (

) to -

Change Solvent: Ensure Toluene/Dioxane is strictly anhydrous. Avoid isopropanol or ethanol as cosolvents.

-

Q3: How do I remove residual Palladium?

-

Protocol: Morpholine derivatives can coordinate Pd, making it hard to remove by column chromatography alone.

-

Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) to the crude reaction mixture.

-

Stir at 50°C for 1 hour.

-

Filter through a pad of Celite before evaporation.

-

Troubleshooting Logic Flow

Use this workflow when yields are below 50%.

Figure 2: Logical workflow for diagnosing low yields in amination reactions.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Detailed review on why RuPhos is preferred for secondary amines). [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Context on the solubility benefits of morpholine). [Link]

-

Lefebvre, V., et al. (2016). "Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene with morpholine." Organic Process Research & Development. (Demonstrates SnAr kinetics and solvent effects). [Link]

-

Palle, V., et al. (2016).[3] "Process for the preparation of Teriflunomide." World Intellectual Property Organization (Patent WO2016203410A1). (Industrial scale conditions for trifluoromethylaniline derivatives).

Sources

catalyst selection for reactions with 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

Technical Support Center: Catalyst Systems for 2-(3-(Trifluoromethyl)phenyl)morpholine HCl

Executive Summary: The "Best Bet" System

For researchers rushing to a result, this is the highest-probability starting point for coupling 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride with aryl halides (Cl, Br, I).

-

Catalyst: RuPhos Pd G4 (or RuPhos + Pd₂(dba)₃).

-

Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (Lithium bis(trimethylsilyl)amide). Avoid weak carbonate bases unless the substrate is base-sensitive.

-

Solvent: THF or 1,4-Dioxane (anhydrous).

-

Temperature: 65°C – 80°C.

Critical Pre-Requisite: The Hydrochloride Salt Interface

The #1 cause of reaction failure with this substrate is improper handling of the HCl salt.

Your substrate is a protonated ammonium species (

The Stoichiometry Trap

In a standard Buchwald-Hartwig reaction, the base acts as a proton shuttle for the catalytic cycle. However, with an HCl salt, the base must first neutralize the HCl.

-

Standard Base Load: 1.2 – 1.4 equivalents.

-

Required Base Load for HCl Salts: 2.2 – 2.5 equivalents.

-

1.0 eq is consumed instantly to free the amine.

-

1.2–1.5 eq remains available for the catalytic cycle.

-

Protocol A: In-Situ Neutralization (Recommended)

-

Load the Pd-Precatalyst, Ligand (if not using G4), and the Amine HCl salt into the vial.

-

Add the Base (e.g., NaOtBu, 2.5 eq).

-

Add solvent.[1]

-

Crucial Step: Stir at room temperature for 5–10 minutes before heating. This allows the base to liberate the free amine (

) and the Pd species to activate without thermal stress under acidic conditions.

Catalyst Selection Engine

The 2-position substituent (3-trifluoromethylphenyl ring) on the morpholine creates significant steric hindrance near the nitrogen nucleophile. Standard ligands like BINAP or dppf often fail here because they cannot accommodate this bulk while simultaneously facilitating reductive elimination.

Primary Recommendation: RuPhos (The Steric Specialist)

-

Why: RuPhos belongs to the dialkylbiaryl phosphine family (Buchwald Ligands). It is specifically engineered for secondary amines with steric hindrance. The bulky dicyclohexylphosphino and isopropoxy groups create a pocket that protects the Pd center while forcing the amine into the correct geometry for coupling.

-

Pd Source: Use RuPhos Pd G4 (Generation 4 Precatalyst).[2] It contains a pre-formed Pd(II) species that activates rapidly at low temperatures, avoiding the induction period and aggregation issues of Pd(OAc)₂.

Secondary Recommendation: XPhos

-

When to use: If the aryl halide partner is an unactivated Aryl Chloride .

-

Why: XPhos is more electron-rich than RuPhos, facilitating the difficult oxidative addition of Ar-Cl bonds. However, it is slightly less efficient at the reductive elimination step for bulky amines compared to RuPhos.

Ligands to AVOID

-

BINAP / DPPF: Bite angle is too rigid; usually results in <10% conversion due to steric clash with the 2-phenyl group on the morpholine.

-

BrettPhos: Designed primarily for primary amines.[3] It is often too bulky for hindered secondary amines, preventing amine coordination.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| 0% Conversion (Starting Material Remains) | Catalyst Poisoning by HCl. The acidic proton protonated the L-Pd species before the base could act. | Switch to Protocol A (In-situ). Ensure you are using 2.5 eq of strong base (NaOtBu). Do not use K₂CO₃ or Cs₂CO₃; they are too insoluble to neutralize the HCl salt efficiently in non-polar solvents. |

| Low Yield (<30%) + Dehalogenated Aryl Halide | β-Hydride Elimination / Slow Reductive Elimination. The catalyst is active, but the amine is too bulky to couple, so the Pd-Ar species grabs a hydride from the solvent. | Increase Catalyst Loading to 2-3 mol%. Switch solvent to Toluene (less prone to hydride donation than THF). Ensure reaction is concentrated (0.5 M). |

| Reaction Stalls at 50% | Product Inhibition. The product (a tertiary aniline) might be chelating the Pd. | Switch to Pd-PEPPSI-IPr. This NHC-based catalyst is extremely robust and less prone to inhibition by amine products. |

| Black Precipitate (Pd Black) | Ligand dissociation. The Pd is falling out of solution. | Use Precatalyst (G4). If using Pd(OAc)₂ + Ligand, the ratio is likely off. Ensure Ligand:Pd ratio is 1.2:1 or higher. |

Detailed Experimental Protocol

Target Reaction: Coupling 2-(3-(Trifluoromethyl)phenyl)morpholine HCl with 4-Bromotoluene.

-

Preparation:

-

Equip a 2-dram vial with a magnetic stir bar and a Teflon-lined septum cap.

-

Note: While a glovebox is ideal, this protocol is designed for benchtop setup using the G4 precatalyst (which is air-stable).

-

-

Charging Solids:

-

Add Amine HCl Salt (1.0 mmol, 267 mg).

-

Add Aryl Bromide (1.0 mmol).

-

Add NaOtBu (2.4 mmol, 230 mg). Excess base handles the HCl.

-

Add RuPhos Pd G4 (0.02 mmol, 2 mol%).

-

-

Solvent & Activation:

-

Evacuate and backfill the vial with Nitrogen/Argon (3 cycles).

-

Inject Anhydrous THF or Dioxane (2.0 mL, 0.5 M concentration).

-

Stir at Room Temp for 5 minutes. Critical for neutralizing the HCl salt.

-

-

Reaction:

-

Place in a pre-heated block at 75°C .

-

Stir vigorously (1000 RPM) for 4–12 hours.

-

Monitor by LCMS.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd and salts.

-

Concentrate and purify via flash chromatography.

-

Visualization & Logic Flows

Figure 1: Catalyst Selection Decision Tree

Caption: Logic flow for selecting the optimal ligand/catalyst system based on electrophile type and steric constraints.

Figure 2: The HCl Neutralization Workflow

Caption: Mechanistic competition between salt neutralization and catalyst activation. Path A is the required workflow.

References

-

Buchwald-Hartwig Amin

- Source: LibreTexts & Wikipedia

- Key Insight: Establishes the Pd(0)/Pd(II)

-

URL:

-

RuPhos Pd G4 for Secondary Amines

- Source: Sigma-Aldrich Technical Guide / Buchwald Lab

- Key Insight: RuPhos is the optimal ligand for sterically hindered secondary amines; G4 precatalysts ensure 1:1 lig

-

URL:

-

Handling Amine Salts in Cross-Coupling

- Source: Chemical Science / ResearchG

- Key Insight: Amine hydrochlorides require >2 equivalents of base and can poison catalysts if not neutralized in situ or ex situ.

-

URL:

-

Ligand Selection (XPhos vs RuPhos)

- Source: Chemical Reviews (ACS)

- Key Insight: Comparison of dialkylbiaryl phosphine ligands for specific substr

-

URL:

Sources

workup procedures to remove impurities from 2-(3-(Trifluoromethyl)phenyl)morpholine HCl

A Guide to Purification and Impurity Removal

Welcome to the technical support center for 2-(3-(Trifluoromethyl)phenyl)morpholine HCl. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions regarding the purification of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for reliable experimental outcomes and regulatory compliance. This document is structured to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential sources and types of impurities in my 2-(3-(Trifluoromethyl)phenyl)morpholine HCl sample?

A: Understanding the origin of impurities is the first step in designing an effective purification strategy. Impurities can be introduced at various stages, from synthesis to storage.[1] They are broadly classified into organic, inorganic, and residual solvents.[2]

Table 1: Common Impurity Sources and Types

| Impurity Class | Potential Source(s) | Specific Examples for 2-(3-(Trifluoromethyl)phenyl)morpholine HCl |

| Organic Impurities | Starting Materials: Incomplete conversion during synthesis. | 3-(Trifluoromethyl)aniline, Diethanolamine, 2-Chloroethyl ether.[3][4] |

| Intermediates: Carryover from multi-step synthesis. | N-arylated diethanolamine intermediates. | |

| By-products: Resulting from side reactions. | Isomeric products (e.g., ortho- or para-substituted phenylmorpholine), over-alkylated products, products of morpholine ring-opening. | |

| Degradation Products: Formed during synthesis, workup, or storage. | Oxidation of the morpholine ring, hydrolysis of the trifluoromethyl group under harsh acidic or basic conditions.[5] | |

| Inorganic Impurities | Reagents & Catalysts: Carryover from the reaction mixture. | Residual palladium catalysts (from C-N coupling reactions), inorganic salts (e.g., K₂CO₃, NaH), acids/bases used in workup.[6] |

| Residual Solvents | Synthesis & Purification: Solvents used in the reaction or recrystallization. | Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Alcohols (Ethanol, Isopropanol), N,N-Dimethylformamide (DMF).[2] |

The control of these impurities is a critical issue for pharmaceutical manufacturing, with various regulatory authorities providing strict guidelines.[7]

Q2: Which analytical techniques should I use to identify and quantify impurities in my sample?

A: A multi-pronged analytical approach is essential for robust impurity profiling. No single technique can provide all the necessary information, so a combination is often employed to detect, identify, and quantify unwanted substances.[1]

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation & Quantification: The primary workhorse for purity assessment. | Provides high-resolution separation of the main compound from its impurities. UV detection allows for quantification of impurities relative to the Active Pharmaceutical Ingredient (API).[2] |

| Mass Spectrometry (MS), esp. LC-MS | Identification: Coupled with HPLC, it's a powerful tool for identifying unknown impurities. | Provides the molecular weight of impurities, which is crucial for structural elucidation. Tandem MS (LC-MS/MS) can offer fragmentation data for more detailed structural insights.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation & Quantification: ¹H and ¹³C NMR confirm the structure of the desired product. | Confirms the chemical structure of the main compound and can be used to identify the structure of significant impurities if they can be isolated or are present at sufficient concentration. Quantitative NMR (qNMR) can determine purity against a certified standard.[2][7] |

| Gas Chromatography (GC), esp. GC-MS | Residual Solvent & Volatile Impurity Analysis: Specifically for detecting volatile organic compounds. | The method of choice for quantifying residual solvents (ICH Q3C guidelines). Can also detect volatile organic impurities that may not be visible by HPLC.[7] |

| X-Ray Powder Diffraction (XRPD) | Polymorphic Impurity Detection: For analyzing the solid-state properties. | Different crystalline forms (polymorphs) of the same molecule can have different properties. XRPD is used to identify and control the polymorphic form of the API.[6] |

Q3: My sample has a broad melting point and appears off-white/yellowish. What is a fundamental purification method I can try?

A: These observations strongly suggest the presence of impurities. The most fundamental and often highly effective purification technique for a crystalline solid like an HCl salt is recrystallization . The principle relies on the differential solubility of your target compound and its impurities in a chosen solvent at varying temperatures.[9]

-

Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For hydrochloride salts, polar protic solvents are a good starting point.[10]

-

Good Candidates: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH).

-

Screening: Test small amounts of your sample in different solvents. Add the solvent dropwise to a small amount of solid at room temperature. If it dissolves easily, the solvent is likely too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have a good candidate.

-

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Adding too much solvent will reduce your recovery yield.[9]

-

Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

-

Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.

-

Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Table 3: Recrystallization Solvent Guide for Amine HCl Salts

| Solvent | Polarity | Boiling Point (°C) | Comments |

| Isopropanol (IPA) | Polar Protic | 82.6 | Often an excellent choice for HCl salts. Its lower polarity compared to EtOH/MeOH can reduce the solubility of the salt, leading to better recovery.[10] |

| Ethanol (EtOH) | Polar Protic | 78.4 | Can be effective, but many HCl salts are highly soluble even at room temperature, which may lead to poor yields.[10] |

| DCM / Ethyl Acetate | - | - | A solvent/anti-solvent system. Dissolve in a minimal amount of a good solvent (like DCM or an alcohol) and then add a poor solvent (anti-solvent, like ethyl acetate or ether) until turbidity persists. This can induce crystallization.[11] |

Q4: I suspect my sample contains non-basic organic impurities or starting materials. What is a robust chemical purification method?

A: When dealing with impurities that have different acidity/basicity profiles than your target compound, an acid-base extraction is an exceptionally powerful technique. This method leverages the ability to switch the amine between its charged (salt) and neutral (freebase) forms to move it between aqueous and organic layers, leaving certain impurities behind.[9]

The diagram below outlines the logical flow of an acid-base extraction procedure.

Caption: Workflow for Acid-Base Purification.

-

Dissolve & Basify: Dissolve the impure HCl salt in a mixture of water and an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Add a base (e.g., 2M NaOH or saturated K₂CO₃ solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This converts the morpholine HCl salt to its freebase form.

-

Extract: The neutral freebase will partition into the organic layer. Separate the layers. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery.

-

Wash & Dry: Combine the organic extracts. Wash sequentially with water and then brine (saturated NaCl solution) to remove residual base and water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolate Freebase: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified freebase, which may be an oil or a solid.

-

Re-form Salt: Dissolve the purified freebase in a suitable anhydrous solvent (e.g., diethyl ether, EtOAc, or DCM). Add a solution of anhydrous HCl (e.g., HCl in dioxane or generated by adding acetyl chloride to an alcohol[12]) dropwise until precipitation is complete.

-

Isolate Pure Salt: Collect the precipitated pure HCl salt by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Q5: Recrystallization and extraction are not sufficient to achieve the desired purity (>99.5%). What is the next step?

A: When impurities are structurally very similar to the target compound (e.g., positional isomers), making them difficult to separate by physical methods like recrystallization or extraction, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

Important Consideration: Amine HCl salts are highly polar and will not move effectively on a silica gel column. Chromatography must be performed on the neutral freebase. You will need to perform Step 1 of the acid-base extraction protocol to generate the freebase before proceeding.

-

Prepare the Freebase: Convert your impure HCl salt to the freebase as described in Q4.

-